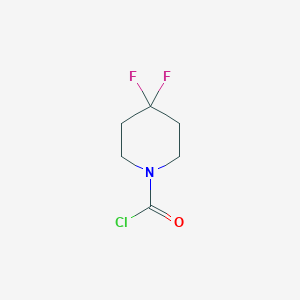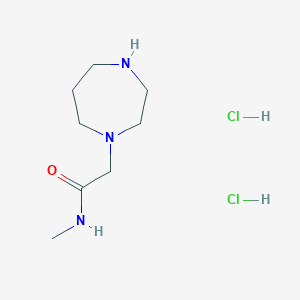
4,4-Difluoropiperidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoropiperidine-1-carbonyl chloride: is an organic compound with the molecular formula C₆H₈ClF₂NO and a molecular weight of 183.59 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and industrial applications . This compound is characterized by the presence of two fluorine atoms on the piperidine ring and a carbonyl chloride functional group, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidine-1-carbonyl chloride typically involves the reaction of 4,4-difluoropiperidine with phosgene or thionyl chloride . The reaction is carried out in an anhydrous organic solvent, such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . The reaction is usually performed at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 4,4-Difluoropiperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,4-difluoropiperidine and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Amides, esters, and other derivatives: from nucleophilic substitution.
4,4-Difluoropiperidine: and hydrochloric acid from hydrolysis.
Alcohols: from reduction reactions.
科学研究应用
4,4-Difluoropiperidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4,4-Difluoropiperidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles . The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in organic synthesis to introduce the piperidine moiety into target molecules .
相似化合物的比较
4,4-Difluoropiperidine-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.
4,4-Difluoropiperidine: Lacks the carbonyl chloride group and is used as a precursor in the synthesis of 4,4-Difluoropiperidine-1-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the carbonyl chloride functional group, which imparts distinct reactivity and versatility in organic synthesis . This combination makes it a valuable intermediate for the preparation of a wide range of derivatives and target molecules .
属性
IUPAC Name |
4,4-difluoropiperidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJHOPWXUSUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile](/img/structure/B2858993.png)
![Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2858999.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)


![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
